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molecular formula C18H19N3O4 B8705484 Benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B8705484
M. Wt: 341.4 g/mol
InChI Key: DPSUWFVIHBARBP-UHFFFAOYSA-N
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Patent
US08258129B2

Procedure details

11.28 g benzyl 4-(4-nitro-phenyl)-piperazine-1-carboxylate are dissolved in 500 mL MeOH and combined with 1 g Raney nickel. The mixture is hydrogenated for 18 h at 5 bar H2 pressure. Then the mixture is filtered to remove the catalyst, 70 mL of 1 N aqueous hydrochloric acid are added and the solvent is eliminated in vacuo.
Quantity
11.28 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[O:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
11.28 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst, 70 mL of 1 N aqueous hydrochloric acid
ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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